
6-Cyclopropylpiperidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropylpiperidine-2,4-dione is a heterocyclic compound featuring a piperidine ring substituted with a cyclopropyl group at the 6-position and two carbonyl groups at the 2 and 4 positions. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylpiperidine-2,4-dione typically involves the Dieckmann cyclization of appropriate β-keto esters. One common method includes the use of monomethyl malonate and sodium methoxide in methanol, followed by cyclization under reflux conditions . Another approach involves the Michael addition of acetates and acrylamides, promoted by potassium tert-butoxide, followed by intramolecular nucleophilic substitution .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable methods such as the regioselective Dieckmann cyclization and Michael addition are likely employed due to their efficiency and high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Cyclopropylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or the cyclopropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 6-Cyclopropylpiperidine-2,4-diol.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
6-Cyclopropylpiperidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 6-Cyclopropylpiperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, it can bind to receptors, modulating their signaling pathways. These interactions are crucial for its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Piperidine-2,4-dione: Similar in structure but lacks the cyclopropyl group.
Piperidine-2,6-dione: Another related compound with different substitution patterns.
Cyclopropylpiperidine: Lacks the carbonyl groups at the 2 and 4 positions.
Uniqueness: 6-Cyclopropylpiperidine-2,4-dione is unique due to the presence of both the cyclopropyl group and the two carbonyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H11NO2 |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
6-cyclopropylpiperidine-2,4-dione |
InChI |
InChI=1S/C8H11NO2/c10-6-3-7(5-1-2-5)9-8(11)4-6/h5,7H,1-4H2,(H,9,11) |
InChI-Schlüssel |
HPXPQPMVNBLZPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2CC(=O)CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


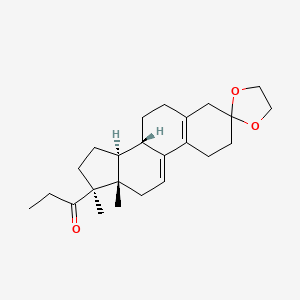
![2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311482.png)
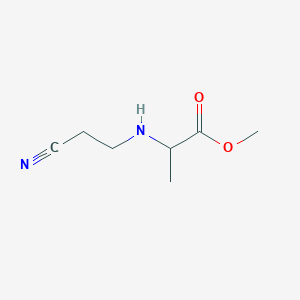
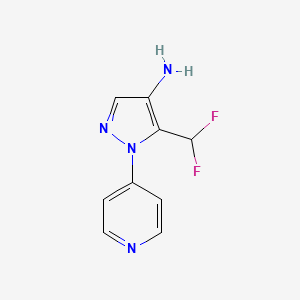


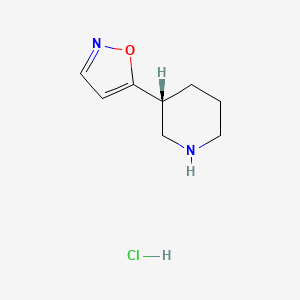
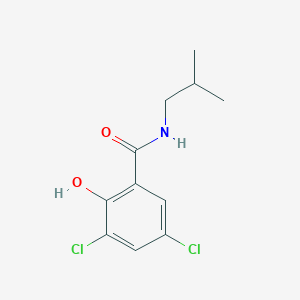
![tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12311525.png)
![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)
![6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12311552.png)
![(2S,3S,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12311553.png)

![(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol](/img/structure/B12311558.png)
